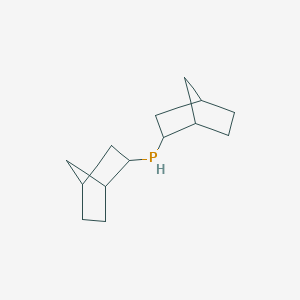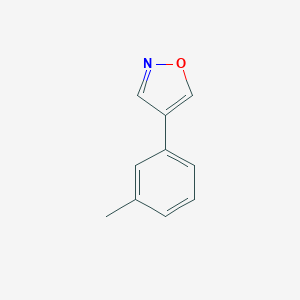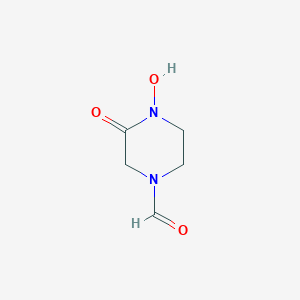
4-Hydroxy-3-oxopiperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-oxopiperazine-1-carbaldehyde (HOPC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The molecule is a cyclic imide derivative of glutamic acid and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is not fully understood. However, studies have suggested that the molecule may act as a free radical scavenger and inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.
生化学的および生理学的効果
4-Hydroxy-3-oxopiperazine-1-carbaldehyde has been found to exhibit various biochemical and physiological effects. The molecule has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 4-Hydroxy-3-oxopiperazine-1-carbaldehyde in lab experiments is its relatively simple synthesis method. The molecule is also stable and can be easily stored for long periods. However, one of the limitations of using 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4-Hydroxy-3-oxopiperazine-1-carbaldehyde. One potential area of research is the development of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde-based drugs for the treatment of Alzheimer's disease. Another area of research is the exploration of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde's potential as an anti-inflammatory agent in various disease models. Further studies are also needed to fully understand the mechanism of action of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is a promising molecule that has gained significant attention in the field of scientific research. The molecule exhibits various biochemical and physiological effects and has potential applications in various scientific research fields. The synthesis method of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde is relatively simple, and the molecule is stable and can be easily stored. Further research is needed to fully understand the mechanism of action of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde and its potential applications in various scientific research fields.
合成法
4-Hydroxy-3-oxopiperazine-1-carbaldehyde can be synthesized through a simple and efficient method using glutamic acid. The first step involves the protection of the amino group of glutamic acid with a tert-butyloxycarbonyl (Boc) group. The protected glutamic acid is then treated with triphosgene and triethylamine to yield the desired 4-Hydroxy-3-oxopiperazine-1-carbaldehyde product. The yield of 4-Hydroxy-3-oxopiperazine-1-carbaldehyde obtained through this method is around 70-80%.
科学的研究の応用
4-Hydroxy-3-oxopiperazine-1-carbaldehyde has been extensively studied for its potential applications in various scientific research fields. The molecule has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 4-Hydroxy-3-oxopiperazine-1-carbaldehyde has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This property has made 4-Hydroxy-3-oxopiperazine-1-carbaldehyde a potential candidate for the treatment of Alzheimer's disease.
特性
CAS番号 |
153805-50-6 |
|---|---|
製品名 |
4-Hydroxy-3-oxopiperazine-1-carbaldehyde |
分子式 |
C5H8N2O3 |
分子量 |
144.13 g/mol |
IUPAC名 |
4-hydroxy-3-oxopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H8N2O3/c8-4-6-1-2-7(10)5(9)3-6/h4,10H,1-3H2 |
InChIキー |
YVDSMJPHWFPENE-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1C=O)O |
正規SMILES |
C1CN(C(=O)CN1C=O)O |
同義語 |
1-Piperazinecarboxaldehyde, 4-hydroxy-3-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



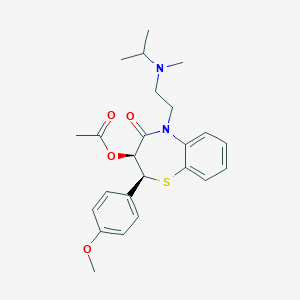
![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
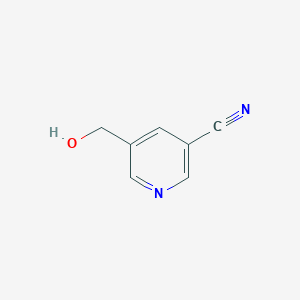
![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)
